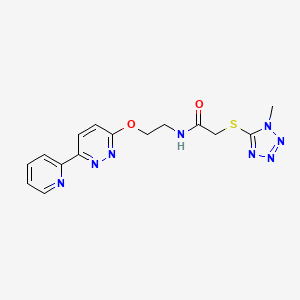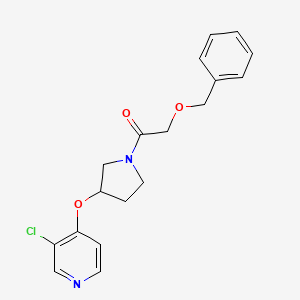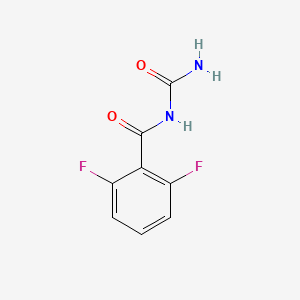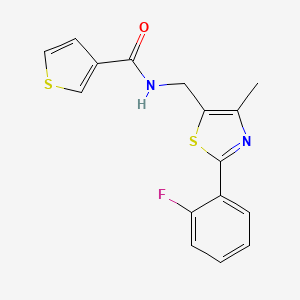
2-(Methylsulfanyl)ethanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(Methylsulfanyl)ethanimidamide hydrochloride often involves complex reactions including nucleophilic substitution and cyclocondensation. For example, novel synthesis methods have led to the creation of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile through reactions with various alkylants, highlighting the versatile nature of sulfanyl derivatives in chemical synthesis (Briel, Franz, & Dobner, 2002).
Molecular Structure Analysis
The molecular structure of sulfanyl derivatives, including this compound, is characterized by their ability to form hydrogen-bonded structures in different dimensions. For instance, investigations into similar compounds have shown three-dimensional network structures through N-H...Cl, C-H...Cl, and C-H...S interactions, which are crucial for understanding their chemical behavior and potential applications (Lennartson & McKenzie, 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those involving radical annulations and nucleophilic substitutions. These reactions often result in the formation of complex heterocyclic compounds with potential chemotherapeutic applications. The compound's reactivity is significantly influenced by its sulfanyl group, which can undergo transformations leading to new chemical entities with diverse biological activities (Benati et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are closely related to its molecular arrangement and intermolecular interactions. Studies on similar sulfanyl-containing compounds have provided insights into how these properties are affected by molecular conformation and hydrogen bonding, offering valuable information for the development of new materials and drugs (Cobo et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and electrochemical behavior, are pivotal for its applications in synthesis and material science. Electrochemical studies on related compounds have demonstrated their potential as corrosion inhibitors, underscoring the importance of sulfanyl groups in modulating chemical stability and reactivity (Behpour et al., 2008).
科学的研究の応用
Synthesis and Formation of Vic-Dioxime Complexes
E. Canpolat and M. Kaya (2005) explored the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds, demonstrating their application in forming mononuclear complexes with various metals. This study highlights the potential of 2-(Methylsulfanyl)ethanimidamide hydrochloride in complex synthesis and its utility in coordination chemistry (Canpolat & Kaya, 2005).
Biological Activities of Novel Thiazole Derivatives
Xiao-fei Zhu and De-Qing Shi (2008) synthesized a series of novel 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl-methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones, indicating the use of this compound in creating compounds with fungicidal and insecticidal activities (Zhu & Shi, 2008).
Study on Diastereoselectivity of Nucleophilic Addition to Carbonyl Group
D. R. Paiva (2011) investigated the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketosulfoxides, involving 2-methylsulfanyl derivatives. This research provides insights into the stereoselective reactions of this compound derivatives (Paiva, 2011).
Activity in Methyl Coenzyme M Reductase System
R. Gunsalus, J. A. Romesser, and R. Wolfe (1978) explored the use of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including this compound, in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study highlights its potential role in methanogenesis and biochemistry (Gunsalus, Romesser, & Wolfe, 1978).
Synthesis of New Pyrimidine Selanyl Derivatives
Refaah A. Alshahrani et al. (2018) synthesized new pyrimidine selanyl derivatives, indicating the use of this compound in organic synthesis and potentially in medicinal chemistry (Alshahrani et al., 2018).
Synthesis and Applications in Diesel Motor Oils
H. M. Hassan et al. (2010) utilized pyrimidine-5-carboxylate derivative Ia, linked to this compound, in the synthesis of new pyrimidine derivatives with applications as antioxidant and anticorrosive additives for diesel motor oils (Hassan et al., 2010).
Highly Regioselective Synthesis in Organic Chemistry
Josiane M Dos Santos et al. (2015) reported a regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the application of this compound in the field of organic synthesis and potentially in the development of new pharmaceuticals (Dos Santos et al., 2015).
PT-S Bonds in Coordination Chemistry
A. Pasini and M. Moroni (1997) studied the reactions of chelating methylsulfanyl- or methylsulfinyl-acetate, -benzoate, and -phenolate for PtII, highlighting the role of this compound in coordination chemistry and its potential applications in catalysis (Pasini & Moroni, 1997).
Safety and Hazards
特性
IUPAC Name |
2-methylsulfanylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOWPZAHIPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
